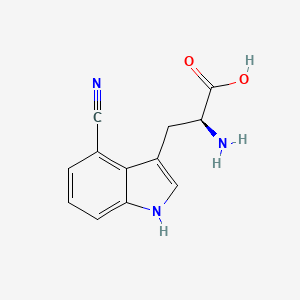

4-Cyanotryptophan

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPSYGYZOBPCLD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substrate Specificity and Optimization

Wild-type TrpS exhibits limited activity toward 4-cyanoindole, but engineered TrpB variants (e.g., PfTrpB) with expanded substrate scope enable efficient conversion. Reaction conditions typically include 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 100 mM serine, and 10 mM 4-cyanoindole, incubated at 37°C for 24 hours.

Yield and Practical Considerations

Reported yields for enzymatic synthesis range from 60–75%, with enantiomeric excess exceeding 98%. However, the requirement for purified TrpB variants and specialized expertise in protein expression limits accessibility for non-specialized laboratories.

Advantages :

-

Single-step synthesis

-

High enantioselectivity

Limitations :

-

Dependent on enzyme availability

-

Lower scalability compared to chemical methods

Palladium-Catalyzed Cyanation

A third approach involves Pd-mediated cyanation of 4-bromo-L-tryptophan (3 ), as initially explored by Hilaire et al. This method replaces the bromine atom with a cyano group using Pd(PPh₃)₄ and zinc cyanide in DMF at 80°C.

Reaction Efficiency and Challenges

While conceptually straightforward, this method suffers from low yields (≈30%) due to competing side reactions and the toxicity of Zn(CN)₂. Additionally, the high cost of 4-bromo-L-tryptophan (≈$450/g) renders it impractical for large-scale synthesis.

Racemic Synthesis from 4-Cyanoindole

Early attempts to synthesize 4-CN-Trp focused on racemic routes starting from 4-cyanoindole. Bartoccini et al. reported a three-step sequence involving N-acetylation, esterification, and hydrolysis, but achieved <20% overall yield and required chromatographic resolution of enantiomers.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for the four primary methods:

*Assuming chiral starting material.

Análisis De Reacciones Químicas

4-Cyanotryptophan undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized under specific conditions, leading to the formation of different products.

Reduction: Reduction reactions can convert the cyano group into an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc and acetic acid are commonly used for reduction reactions.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of 4-Cyanotryptophan.

Reduction Products: Amino derivatives of 4-Cyanotryptophan.

Substitution Products: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biological Spectroscopy and Imaging

4-Cyanotryptophan is recognized for its efficient blue fluorescence emission, making it a valuable tool in biological spectroscopy and microscopy. Its fluorescence quantum yield exceeds 0.8 in aqueous solutions, and it possesses a longer fluorescence lifetime of approximately 13 ns, which enhances its utility for imaging applications .

Case Study: Peptide-Membrane Interactions

A notable study demonstrated the use of 4CN-Trp in assessing peptide-membrane interactions through fluorescence resonance energy transfer (FRET). The study incorporated 4CN-Trp into a pH-dependent insertion peptide (pHLIP) and used it to quantify binding interactions with model membranes stained with DiO, a universal membrane dye. The results indicated that the fluorescence of 4CN-Trp could effectively monitor these interactions, providing insights into the binding thermodynamics and kinetics .

Probing Electrostatic Interactions

Electrostatic interactions play a crucial role in protein structure and function. Recent research has highlighted the application of 4-Cyanotryptophan as a sensitive probe for local electric fields within proteins. By utilizing vibrational Stark spectroscopy, researchers have shown that the emission frequency of 4CN-Trp is linearly dependent on the local electric field strength. This property allows for a more sensitive assessment of protein electrostatics compared to traditional methods .

Synthesis and Incorporation into Peptides

The synthesis of 4-Cyanotryptophan has been optimized to facilitate its incorporation into peptides via solid-phase peptide synthesis (SPPS). A streamlined method for producing Fmoc-protected 4CN-Trp has been reported, enabling researchers to utilize this amino acid in various peptide constructs efficiently. This advancement is crucial for expanding the use of 4CN-Trp in biological studies and drug development .

Dual FRET and PET Applications

The interaction between tryptophan and 4-Cyanotryptophan can be exploited for dual fluorescence resonance energy transfer (FRET) and photo-induced electron transfer (PET) applications. This capability enhances the toolbox available for studying molecular interactions at a smaller scale, which is particularly beneficial in biological systems where minimizing fluorophore size is advantageous .

Summary Table of Applications

Mecanismo De Acción

4-Cyanotryptophan is compared with other cyano-tryptophan derivatives such as 5-cyanotryptophan. Both compounds exhibit unique fluorescence and infrared properties, but the position of the cyano group significantly influences their spectroscopic characteristics . For instance, 4-Cyanotryptophan shows a single absorption in the nitrile stretch region, while 5-cyanotryptophan predominantly reports on its hydrogen bond status .

Comparación Con Compuestos Similares

Photophysical Properties

The table below summarizes key photophysical and synthetic metrics for 4-CN-Trp and related Trp analogs:

Key Observations:

- 4-CN-Trp outperforms natural Trp and most analogs in quantum yield and lifetime, enabling sensitive detection in complex biological systems .

- Unlike 5-nitro- or 4-bromo-Trp, which absorb/emit in UV ranges, 4-CN-Trp’s visible-light excitation (near 400 nm) reduces background interference in imaging .

- 5-Aza-Trp, while moderately fluorescent, has lower thermal stability and synthesis efficiency compared to 4-CN-Trp .

Actividad Biológica

4-Cyanotryptophan (4-CN-Trp) is a non-canonical amino acid that has garnered attention for its unique biological properties, particularly its fluorescence characteristics and potential applications in biochemical research. This article explores the synthesis, fluorescence properties, and biological applications of 4-CN-Trp, supported by relevant studies and data.

1. Synthesis of 4-Cyanotryptophan

The synthesis of 4-CN-Trp has been improved significantly through enzymatic methods. An engineered variant of the enzyme tryptophan synthase (TrpB) from Thermotoga maritima has been shown to enhance the yield of 4-CN-Trp production from 24% to approximately 78% under optimal conditions (37°C) . This method allows for the efficient production of 4-CN-Trp in laboratory settings, facilitating its use in various applications.

2. Fluorescence Properties

4-Cyanotryptophan exhibits notable fluorescence characteristics, making it a valuable tool in biological imaging and spectroscopy. Key properties include:

- Emission Maximum : Approximately 405 nm, placing it in the blue region of the visible spectrum.

- Quantum Yield : Around 80%, indicating high efficiency in fluorescence .

- Fluorescence Lifetime : Approximately 13.7 ns, which is favorable for time-resolved fluorescence applications .

These properties make 4-CN-Trp suitable for applications such as Förster resonance energy transfer (FRET) experiments and studying protein-ligand interactions.

3.1 Protein Labeling and Imaging

4-CN-Trp can be incorporated into proteins as a fluorescent tag, allowing for real-time imaging of protein dynamics within live cells. Studies have demonstrated that replacing tryptophan residues with 4-CN-Trp does not significantly alter protein structure or function while providing a distinct fluorescence signal .

3.2 Peptide-Membrane Interactions

Research has shown that 4-CN-Trp can be used to investigate peptide-membrane interactions. By incorporating this amino acid into membrane-bound peptides, researchers can determine binding constants and visualize interactions using fluorescence microscopy .

Case Study 1: Protein-Drug Interactions

In a study exploring the binding dynamics between rapamycin and FKBP12, the incorporation of 4-CN-Trp allowed for precise measurements of ligand binding affinities. The dissociation constant () was determined to be as low as 0.4 nM, showcasing the sensitivity of this probe in detecting molecular interactions .

Case Study 2: Enzyme Activity Monitoring

The activity of enzymes can also be monitored using 4-CN-Trp as a fluorescent reporter. For instance, changes in fluorescence intensity were correlated with substrate binding events, providing insights into enzyme kinetics and mechanisms .

5. Comparative Data Table

| Property | Value |

|---|---|

| Synthesis Yield | ~78% |

| Emission Maximum | ~405 nm |

| Quantum Yield | ~80% |

| Fluorescence Lifetime | ~13.7 ns |

| Binding Affinity () | ~0.4 nM |

6. Conclusion

The biological activity of 4-cyanotryptophan is characterized by its efficient synthesis, remarkable fluorescence properties, and versatile applications in biochemical research. Its ability to serve as a fluorescent probe for protein interactions and cellular processes positions it as an essential tool in modern biological studies.

Q & A

Q. What are the standard methods for synthesizing 4-Cyanotryptophan, and how do their yields and practicality compare in academic research settings?

- Methodological Answer : 4-Cyanotryptophan can be synthesized via two primary routes:

- Chemical Synthesis : Traditional methods involve Pd-catalyzed cyanation of halogenated tryptophan precursors, which often suffer from low yields (~30–40%) and require inert conditions .

- Enzymatic Synthesis : Engineered variants of tryptophan synthase (TrpB from Thermotoga maritima) enable aqueous-phase synthesis at ambient temperatures, achieving higher yields (~70–80%) and scalability (gram-scale preparations) .

- Key Considerations : Enzymatic methods reduce reliance on toxic catalysts and organic solvents, making them preferable for biochemical applications. Reaction optimization (e.g., temperature, pH, and substrate ratios) is critical for reproducibility .

Q. How is 4-Cyanotryptophan characterized spectroscopically, and what are its key photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Exhibits absorption maxima at ~254 nm (indole backbone) and ~405 nm (cyanated side chain) .

- Fluorescence : Blue fluorescence (λem ~405 nm) with a high quantum yield (Φ ~0.5) and long lifetime (~5 ns), making it suitable for time-resolved imaging studies .

- HPLC Analysis : Used to quantify purity and reaction progress (retention times and peak integration at 254 nm) .

- Validation : Cross-reference with NMR and mass spectrometry to confirm structural integrity .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of 4-Cyanotryptophan to improve turnover frequency and scalability?

- Methodological Answer :

- Temperature Modulation : Lower reaction temperatures (e.g., 25°C vs. 37°C) enhance enzyme stability and product yield, as demonstrated with TrpB variants .

- Substrate Engineering : Use indole derivatives (e.g., 4-cyanoindole) with optimized solubility in aqueous buffers to reduce aggregation .

- High-Throughput Screening : Employ directed evolution to identify TrpB mutants with improved catalytic efficiency for noncanonical amino acids .

- Scalability : Conduct reactions under continuous-flow conditions to maximize enzyme reusability and product throughput .

Q. What experimental strategies can resolve discrepancies in reported fluorescence quantum yields of 4-Cyanotryptophan across studies?

- Methodological Answer :

- Standardized Solvent Systems : Control solvent polarity and pH, as these factors significantly affect fluorescence properties. Use buffered aqueous solutions (pH 7.4) for biological relevance .

- Instrument Calibration : Validate fluorometers using reference dyes (e.g., quinine sulfate) to ensure consistent measurements .

- Triplicate Replicates : Perform triplicate experiments with statistical error analysis (e.g., standard deviation) to account for instrumental variability .

- Comparative Studies : Replicate prior methodologies (e.g., excitation wavelengths, temperature) to identify protocol-driven inconsistencies .

Q. How can computational modeling guide the design of 4-Cyanotryptophan analogs with enhanced photostability for long-term imaging?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict steric and electronic effects of substituents on fluorescence quenching and photobleaching rates .

- Density Functional Theory (DFT) : Calculate excited-state energy landscapes to identify modifications (e.g., electron-withdrawing groups) that stabilize the fluorophore .

- In Silico Screening : Use virtual libraries of indole derivatives to prioritize candidates for synthetic testing .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing variability in enzymatic synthesis yields of 4-Cyanotryptophan?

- Methodological Answer :

- ANOVA Testing : Compare yield distributions across reaction conditions (e.g., temperature, enzyme batches) to identify significant variables .

- Error Propagation Analysis : Quantify uncertainty in HPLC peak integration and calibration curves .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by substrate degradation or instrument drift .

Q. How should researchers address conflicting reports on the cellular toxicity of 4-Cyanotryptophan in live-cell imaging?

- Methodological Answer :

- Dose-Response Curves : Systematically vary concentrations (1–100 µM) and measure cell viability via ATP assays or propidium iodide staining .

- Control Experiments : Compare toxicity profiles with canonical tryptophan and other fluorophores (e.g., GFP) to isolate cyanated side-chain effects .

- Metabolic Tracing : Use isotopic labeling (e.g., <sup>13</sup>C-4-Cyanotryptophan) to track incorporation into proteins and assess metabolic interference .

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.